molecular formula C9H7ClFNO3 B6257664 5-(2-chloroacetamido)-2-fluorobenzoic acid CAS No. 1154726-18-7

5-(2-chloroacetamido)-2-fluorobenzoic acid

Cat. No.: B6257664
CAS No.: 1154726-18-7
M. Wt: 231.61 g/mol
InChI Key: DQMPNWVOZNTZBL-UHFFFAOYSA-N
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Description

5-(2-chloroacetamido)-2-fluorobenzoic acid (CAS 1154726-18-7) is a fluorinated benzoic acid derivative intended for research and development use as a chemical intermediate, particularly in pharmaceutical chemistry. The compound features a molecular formula of C 9 H 7 ClFNO 3 and a molecular weight of 231.61 g/mol [ ]. Structurally, it is built upon a 2-fluorobenzoic acid scaffold. The 2-fluorobenzoic acid moiety is a subject of study in structural chemistry due to its distinct conformational behavior, which can influence its intramolecular interactions and physical properties [ ]. This core structure is further functionalized with a 2-chloroacetamido group at the 5-position, making it a versatile building block for constructing more complex molecules. The reactive chloroacetyl and carboxylic acid groups allow for further synthetic modifications, enabling researchers to create targeted compounds for various applications, such as in the discovery and synthesis of novel modulators for biological targets like the Retinoic acid receptor-related orphan receptor γt (RORγt) [ ]. Compounds with similar fluorobenzoic acid backbones are frequently utilized in methodological development, such as in catalytic asymmetric allylic C-H amidation reactions, highlighting their value in advancing synthetic organic chemistry [ ]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1154726-18-7

Molecular Formula

C9H7ClFNO3

Molecular Weight

231.61 g/mol

IUPAC Name

5-[(2-chloroacetyl)amino]-2-fluorobenzoic acid

InChI

InChI=1S/C9H7ClFNO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

DQMPNWVOZNTZBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Precision Covalent Architectures: A Technical Guide to Cysteine-Targeting Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The paradigm of drug discovery has shifted.[1][2] The historical avoidance of covalent inhibitors—feared for their potential immunogenicity and off-target toxicity—has been replaced by a precision engineering approach.[3] This guide addresses the design, synthesis, and validation of Targeted Covalent Inhibitors (TCIs) specifically aimed at cysteine residues.

Cysteine (


) is the most nucleophilic amino acid at physiological pH, making it the premier handle for chemoselective targeting. However, the success of a TCI does not rely solely on the reactivity of the electrophile ("warhead") but on the kinetic synergy  between the non-covalent scaffold affinity (

) and the rate of bond formation (

).

Part 1: The Chemistry of the Warhead[4]

The choice of warhead dictates the mechanism of inhibition (reversible vs. irreversible) and the metabolic stability of the compound.

The Electrophile Hierarchy

We categorize warheads by their intrinsic reactivity toward glutathione (GSH) and their mechanism of action.

Warhead ClassRepresentative StructureReactivity ProfileMechanismPrimary Application
Acrylamides

Tunable (Low-Med)Michael Addition (Irreversible)Clinical Candidates (e.g., Ibrutinib, Osimertinib)
Chloroacetamides

High

Displacement
Chemical Probes (Too reactive for most drugs)
Vinyl Sulfones

MediumMichael AdditionProtease Inhibitors
Cyanoacrylamides

TunableMichael Addition (Reversible )Reducing off-target duration
Propiolamides

LowMichael AdditionTargeting cryptic pockets
The "Goldilocks" Zone

For a clinical candidate, the warhead must possess latent reactivity . It should be relatively inert in solution (to avoid depleting cytosolic glutathione) but highly reactive when positioned in the active site by the scaffold.

  • Electronic Tuning: Adding electron-withdrawing groups (EWGs) to the

    
    -carbon of an acrylamide increases reactivity.[3]
    
  • Steric Tuning: Adding substituents (e.g., methyl groups) to the

    
    -position of the acrylamide (methacrylamide) significantly reduces reactivity, often requiring a very precise fit to react.[3]
    

Part 2: Kinetic Optimization ( )[3]

Expert Insight: Do not optimize for


. 

is a time-dependent artifact in covalent inhibition.[3][4] As time approaches infinity,

approaches the concentration of the enzyme.

The true potency metric is the second-order rate constant


.[3][5]
  • 
     (Affinity):  The equilibrium dissociation constant of the initial non-covalent complex.[6]
    
  • 
     (Reactivity):  The first-order rate constant of bond formation.[3]
    
The Two-Step Mechanism

[3]

A successful TCI often requires optimizing


 (better scaffold fit) rather than increasing 

(hotter warhead).[3] A "hot" warhead with poor

leads to promiscuous toxicity.[3]
Visualization: The Kinetic Workflow

TCI_Kinetics Free Free Enzyme (E) + Inhibitor (I) Complex Non-Covalent Complex (E·I) Free->Complex Reversible Recognition (High Affinity via Scaffold) OffTarget Off-Target Alkylation Free->OffTarget Non-Specific Reaction (If Warhead too Reactive) Complex->Free Dissociation (k_off) Covalent Covalent Adduct (E-I) Complex->Covalent Bond Formation (k_inact) (Warhead Proximity)

Caption: The two-step mechanism of Targeted Covalent Inhibition. Specificity is driven by the initial equilibrium (


) before the irreversible step (

).[3]

Part 3: Validation Protocols (Self-Validating Systems)[3]

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Check)

Purpose: To confirm the inhibitor forms a 1:1 covalent adduct and does not cause non-specific "decoration" of the protein surface.

Methodology:

  • Incubation: Incubate purified protein (1

    
    M) with inhibitor (10 
    
    
    
    M, 10x excess) in assay buffer (e.g., 20 mM HEPES, pH 7.5) for 60 minutes.
  • Quenching: Acidify with 1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.[3]

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[3]

Self-Validating Criteria:

  • Pass: A single mass shift corresponding to the molecular weight of the inhibitor (

    
    ).
    
  • Fail (Promiscuity): Multiple mass shifts (+2x, +3x) indicate the warhead is reacting with surface lysines or other cysteines.[3]

  • Fail (No Reaction): Only the apo-protein mass is observed.[3]

Protocol B: Determination of

Purpose: To quantify the efficiency of covalent bond formation.

Methodology:

  • Preparation: Prepare a reaction mixture of Enzyme (E) and Substrate (S).[3]

  • Initiation: Add Inhibitor (I) at varying concentrations (

    
    ).[3]
    
  • Measurement: Monitor product formation continuously (fluorescence/absorbance).[3] The reaction rate will decay exponentially as the enzyme is depleted.

  • Data Analysis:

    • Fit the progress curves to the equation:

      
      .[3]
      
    • Plot

      
       vs. 
      
      
      
      .[3]
    • Fit to the hyperbolic equation:

      
      .[3]
      

Data Output Structure:

ParameterInterpretationTarget Value (Lead)

Scaffold Affinity


Reactivity Rate


Efficiency

Part 4: Case Study - Sotorasib (KRAS G12C)[3][8][9][10]

Sotorasib (AMG 510) exemplifies the "Scaffold-First" design.[3]

  • The Target: KRAS G12C mutation creates a nucleophilic cysteine in the Switch II pocket.[1]

  • The Scaffold: Designed to bind the GDP-bound (inactive) state of KRAS, opening a cryptic pocket.[3]

  • The Warhead: An acrylamide positioned to react only when the scaffold is fully seated in the cryptic pocket.

  • Result: Specificity is achieved not because the acrylamide is unique, but because the geometry of the presentation is unique to the mutant.

Sotorasib_Mechanism KRAS_GDP KRAS G12C (GDP-Bound) Inactive State Cryptic Cryptic Pocket Opens (Switch II) KRAS_GDP->Cryptic Dynamic Fluctuation Binding Sotorasib Binding (Non-Covalent) Cryptic->Binding Scaffold Recognition Lock Acrylamide Attack on Cys12 (Covalent Lock) Binding->Lock Michael Addition Signaling Downstream Signaling (RAF/MEK/ERK) Lock->Signaling BLOCKED

Caption: Mechanism of Action for Sotorasib. The drug traps KRAS in the inactive GDP-bound state by exploiting a cryptic pocket.[1][3][7]

References

  • Singh, J., et al. (2011).[3] "The resurgence of covalent drugs."[8] Nature Reviews Drug Discovery.[3] Link

  • Canon, J., et al. (2019).[3] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[3] Nature.[3][9] Link[3]

  • Strelow, J. M. (2017).[3] "A Perspective on the Kinetics of Covalent Binding Inhibition." SLAS Discovery. Link[3]

  • Backus, K. M., et al. (2016).[3] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[3][9] Link[3]

  • Gehringer, M., & Laufer, S. A. (2019).[3][10] "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry. Link[3]

Sources

Topic: 2-Fluoro-5-Substituted Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a pillar of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on the 2-fluoro-5-substituted benzoic acid framework, a privileged motif in drug discovery. We will dissect the foundational principles that make this scaffold a potent tool, exploring its synthesis, the nuanced effects of fluorine substitution, and the structure-activity relationships (SAR) that drive therapeutic efficacy. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and an analysis of key case studies for professionals engaged in the pursuit of novel therapeutics.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into a molecule is a deliberate design choice aimed at optimizing drug-like properties.[1] Unlike other halogens, fluorine possesses a unique combination of characteristics:

  • High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element.[1] This property can drastically alter the electron distribution within a molecule, impacting the acidity (pKa) of nearby functional groups and modulating binding interactions.[1] For instance, the strategic placement of fluorine can lower the pKa of an adjacent carboxylic acid, influencing its ionization state at physiological pH.

  • Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen in many enzymatic pockets and receptor sites.[1][2] This minimizes steric hindrance while still conferring potent electronic effects.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Replacing a metabolically labile C-H bond with a C-F bond is a common and highly effective strategy to block metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[3]

  • Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which is crucial for its ability to permeate cell membranes.[3][4] This enhancement in membrane permeability can lead to improved oral bioavailability and better distribution to target tissues.[1]

When these advantages are applied to the benzoic acid scaffold—a core structure in numerous approved drugs—the resulting 2-fluoro-5-substituted derivatives become a powerful class of compounds for library development and lead optimization.[5][6]

Table 1: Comparative Physicochemical Properties
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)
van der Waals Radius (Å) 1.201.471.751.85
Electronegativity (Pauling) 2.203.983.162.96
C-X Bond Energy (kcal/mol) ~99~110~81~68
Lipophilicity Contribution (π) +0.00+0.14+0.71+0.86

Synthetic Pathways and Methodologies

The synthesis of 2-fluoro-5-substituted benzoic acids can be approached from two primary strategic directions: constructing the molecule from a pre-fluorinated starting material or introducing the fluorine atom onto an existing benzoic acid scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis_Workflow cluster_0 Synthesis Strategies cluster_1 Strategy A Workflow cluster_2 Strategy B Workflow Start Target: 2-Fluoro-5-Substituted Benzoic Acid Strategy1 Strategy A: Build from Fluorinated Precursor Start->Strategy1 Strategy2 Strategy B: Direct Fluorination Start->Strategy2 Precursor Fluorinated Starting Material (e.g., 4-Fluoro-toluene derivative) Strategy1->Precursor Precursor2 Substituted Benzoic Acid Precursor Strategy2->Precursor2 Oxidation Side-Chain Oxidation (e.g., KMnO₄, CrO₃) Precursor->Oxidation Direct to COOH Formylation Formylation followed by Oxidation Precursor->Formylation Stepwise Hydrolysis Ester Hydrolysis (e.g., LiOH) Oxidation->Hydrolysis If ester intermediate Formylation->Oxidation FinalProduct Final Product Hydrolysis->FinalProduct Activation Hypervalent Iodine Intermediate (e.g., Arylbenziodoxolone) Precursor2->Activation Fluorination Nucleophilic Fluorination (e.g., CsF, KF) Activation->Fluorination Fluorination->FinalProduct SAR_Diagram cluster_core Core Scaffold cluster_interactions Key Interactions & Properties cluster_r_properties Influence of R-Group Properties Core 2-Fluoro-5-R-Benzoic Acid Anchor 2-Fluoro & 1-Carboxyl 'Binding Anchor' Core->Anchor Forms H-bonds, interacts with target R_Group 5-Substituent (R) 'Potency & Selectivity Driver' Core->R_Group Explores secondary pocket Potency Potency R_Group->Potency Size, Shape, Electronic Nature Selectivity Selectivity R_Group->Selectivity Specific Interactions ADME ADME Properties (Solubility, Permeability) R_Group->ADME Lipophilicity, Polar Surface Area

Sources

Reactivity profile of 5-(2-chloroacetamido)-2-fluorobenzoic acid

[1]

Part 1: Executive Summary & Chemical Architecture[1]

Compound Class: Electrophilic Fragment (Cysteine-Reactive) Primary Application: Covalent Fragment Screening (chemoproteomics), Ligandability assessment of cryptic pockets.[1] Reactivity Classification: Moderate Electrophile (The "Goldilocks" Zone).

Structural Deconstruction

This molecule is engineered to balance intrinsic reactivity with aqueous solubility, a critical requirement for high-concentration fragment screening.[1]

Structural ComponentChemical FunctionImpact on Reactivity Profile
Chloroacetamide Warhead

-Haloacetamide electrophile
Primary Reactivity Driver: Targets nucleophilic thiolates (Cys) via

mechanism.[1][2] Less promiscuous than iodoacetamides; more reactive than acrylamides.[1][3]
Benzoic Acid Scaffold Polar solubilizing groupSolubility & Recognition: High aqueous solubility allows screening at >1 mM without precipitation.[1] The carboxylate (pKa ~3-4) provides electrostatic interactions.[1]
Fluorine (C2 Position) Electron-withdrawing group (EWG)Modulation: Inductive effect (

) lowers the pKa of the benzoic acid.[1] Enhances metabolic stability against ring oxidation.[1]
Amide Linker (C5 Position) ConnectorOrientation: Positions the warhead meta to the carboxylate, creating a specific vector for exploring protein pockets.

Part 2: Mechanistic Reactivity Profile[1]

The Alkylation Mechanism ( )

The core reactivity is defined by the nucleophilic attack of a deprotonated cysteine thiolate (


Key Kinetic Driver: The leaving group ability of the Chloride ion (


1

SN2_MechanismCysProtein-Cys-S⁻(Nucleophile)TSTransition State[S...C...Cl]‡Cys->TSAttack on α-CarbonProbeProbe-NH-CO-CH₂-Cl(Electrophile)Probe->TSAdductProtein-S-CH₂-CO-NH-Probe(Thioether Adduct)TS->AdductIrreversible BondLGCl⁻(Leaving Group)TS->LG

Figure 1: The

Intrinsic Reactivity vs. Protein Reactivity

A critical distinction in profiling this molecule is separating its chemical reactivity from its biological reactivity.[1]

  • Intrinsic Reactivity (

    
    ):  Measured against a small molecule thiol (e.g., Glutathione/GSH) in buffer. Chloroacetamides generally show half-lives (
    
    
    ) in the range of 1 to 4 hours at pH 7.4 with excess GSH.[1]
  • Protein Reactivity (

    
    ):  When bound to a protein, non-covalent interactions (hydrogen bonding with the benzoic acid moiety) can accelerate this rate by orders of magnitude (proximity effect), converting a "moderate" electrophile into a potent inhibitor.
    

Part 3: Experimental Profiling Protocols

Protocol A: GSH Reactivity Assay (Intrinsic Reactivity)

Objective: Determine if the fragment is too reactive (promiscuous) or too inert (useless) before putting it into a protein assay.

Reagents:

  • Probe: 5-(2-chloroacetamido)-2-fluorobenzoic acid (10 mM DMSO stock).[1]

  • Reactant: Reduced L-Glutathione (GSH).[1]

  • Internal Standard: Indomethacin (non-reactive).

Workflow:

  • Incubation: Mix Probe (

    
    ) + GSH (
    
    
    , 10x excess) in PBS (pH 7.4) at 37°C.
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Acidify with 1% Formic Acid to stop the reaction (protonates the thiolate).

  • Analysis: LC-MS/MS monitoring the depletion of the parent mass (

    
     [M+H]+).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]

Acceptance Criteria:

  • 
    : Too Reactive  (High risk of non-specific toxicity).
    
  • 
    : Too Inert  (Unlikely to label proteins efficiently).
    
  • Target:

    
    .
    
Protocol B: Intact Protein Mass Spectrometry Screening

Objective: Validate specific labeling on a test protein (e.g., BSA or a specific target like KRAS G12C).

  • Protein Prep: Dilute protein to

    
     in Ammonium Acetate buffer (pH 7.5).
    
  • Dosing: Add fragment at

    
     (10x excess) and 
    
    
    (40x excess).
  • Time Course: Incubate for 1 hour and 24 hours.

  • Deconvolution: Analyze via LC-MS (Q-TOF or Orbitrap).[1] Look for mass shift:

    • 
      : 
      
      
      (Fragment MW
      
      
      -
      
      
      
      
      ).[1]
    • Note: The loss of HCl is characteristic of chloroacetamide alkylation.

Visualization of Screening Logic:

Screening_WorkflowStep1Fragment Library(5-(2-chloroacetamido)-2-fluorobenzoic acid)Step2GSH Reactivity Assay(Filter for 'Goldilocks' reactivity)Step1->Step2Step3Protein Screen (LC-MS)Target + Fragment (24h)Step2->Step3If t1/2 = 1-10hDecisionMass Shift Analysis(+137 Da?)Step3->DecisionOutcome1No Labeling(Non-binder)Decision->Outcome10 shiftOutcome2Single Adduct(Specific Hit)Decision->Outcome2+137 Da (1x)Outcome3Multiple Adducts(Promiscuous/Unfolding)Decision->Outcome3+137 Da (>3x)

Figure 2: Decision tree for validating the fragment in a biological context.

Part 4: Safety & Handling

  • Hazard Identification: As an alkylating agent, this compound is a potential skin sensitizer and irritant. It mimics mustard gas derivatives in mechanism (though far less volatile/toxic).

  • Stability:

    • Solid State:[1] Stable at -20°C for years.[1]

    • DMSO Solution: Stable for months at -20°C.[1]

    • Aqueous Buffer: Slowly hydrolyzes to the corresponding

      
      -hydroxyacetamide over days.[1] Always prepare fresh dilutions for assays. 
      

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[4] Describes the methodology of screening chloroacetamide libraries and the "Goldilocks" reactivity concept.

    • [1]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Foundational text on ABPP and cysteine reactivity profiling.

    • [1]

  • Enamine Ltd. (2023).[1][5] "Covalent Fragment Libraries: Chloroacetamides." Technical specifications for chloroacetamide-based fragments in drug discovery.

    • [1]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.[1] Authoritative review on the mechanism and safety of covalent inhibitors.

    Methodological & Application

    Application Note & Protocol: A Guide to the Synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This document provides a comprehensive, field-tested protocol for the synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through the N-acylation of 5-amino-2-fluorobenzoic acid with chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, and robust methods for purification and characterization. We emphasize safety, reproducibility, and high-purity outcomes, grounding our recommendations in authoritative chemical principles.

    Introduction and Scientific Rationale

    Fluorinated aromatic carboxylic acids are a cornerstone of modern pharmaceutical design. The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them critical building blocks for novel therapeutics.[1][2] The target molecule, 5-(2-chloroacetamido)-2-fluorobenzoic acid, incorporates a reactive chloroacetamide group, rendering it a versatile precursor for further elaboration, particularly in the synthesis of heterocyclic scaffolds or as a covalent modifier in targeted drug development.

    The core transformation detailed herein is a nucleophilic acyl substitution. This classic reaction involves the attack of the nucleophilic amino group of 5-amino-2-fluorobenzoic acid on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] The reaction is typically rapid and high-yielding but requires careful control of conditions to mitigate side reactions and ensure safety. The use of a non-nucleophilic base is critical to neutralize the hydrogen chloride (HCl) gas evolved during the reaction, which drives the equilibrium towards the product and prevents protonation of the starting amine.[3]

    Reaction Scheme and Mechanism

    The synthesis proceeds via the following reaction:

    5-amino-2-fluorobenzoic acid + Chloroacetyl chloride → 5-(2-chloroacetamido)-2-fluorobenzoic acid + HCl

    The mechanism is a nucleophilic acyl substitution:

    • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.

    • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

    • Deprotonation: A non-nucleophilic base (e.g., triethylamine) abstracts the proton from the newly formed amide nitrogen, neutralizing the evolved HCl and yielding the final product.

    Physicochemical Data and Safety Precautions

    Thorough understanding of the properties and hazards of all reagents is paramount for a safe and successful experiment.

    Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Safety & Handling Precautions
    5-amino-2-fluorobenzoic acid 56741-33-4C₇H₆FNO₂155.13190Hazard codes: Xi, Xn. Irritating to eyes, respiratory system, and skin.[4]
    Chloroacetyl chloride 79-04-9C₂H₂Cl₂O112.94-22DANGER: Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. Reacts violently with water.[5][6][7] Must be handled in a fume hood with appropriate PPE.
    Ethyl Acetate (Solvent) 141-78-6C₄H₈O₂88.11-83.6Highly flammable liquid and vapor. Causes serious eye irritation.
    Triethylamine (Base) 121-44-8C₆H₁₅N101.19-114.7Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
    5-(2-chloroacetamido)-2-fluorobenzoic acid (Product) N/AC₉H₇ClFNO₃231.61To be determinedHandle with care as a potentially hazardous new chemical entity. Assume it is an irritant.

    Detailed Experimental Protocol

    This protocol is designed to be a self-validating system, with in-process checks and a robust purification strategy to ensure a high-purity final product.

    Materials and Equipment
    • 5-amino-2-fluorobenzoic acid (1.0 eq.)

    • Chloroacetyl chloride (1.1 eq.)

    • Anhydrous Ethyl Acetate (or THF)

    • Triethylamine (1.2 eq.)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask with stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for vacuum filtration (Büchner funnel)

    • TLC plates (silica gel), chamber, and UV lamp

    Step-by-Step Synthesis Procedure
    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-fluorobenzoic acid (e.g., 5.0 g, 32.2 mmol) in anhydrous ethyl acetate (100 mL).

      • Causality: Anhydrous solvent is crucial to prevent the violent reaction of chloroacetyl chloride with water.[6][7] Ethyl acetate is a good choice due to its ability to dissolve the starting material and its ease of removal.

    • Addition of Base: Add triethylamine (e.g., 5.4 mL, 38.7 mmol) to the solution. Stir for 5 minutes.

      • Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3]

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

      • Causality: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure safety. A similar strategy is used in related acylation reactions.[8]

    • Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 2.8 mL, 35.4 mmol) in anhydrous ethyl acetate (20 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

      • Causality: Dropwise addition ensures the exothermic reaction is well-controlled. Chloroacetyl chloride is highly reactive and this slow addition prevents a dangerous temperature spike.[5]

    • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.

      • Causality: TLC is a rapid and effective way to qualitatively track the consumption of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion.

    • Workup - Quenching and Washing: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

      • Wash the organic layer sequentially with:

        • 1 M HCl (2 x 50 mL) to remove excess triethylamine.

        • Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted starting material and acidic impurities.

        • Brine (1 x 50 mL) to remove residual water.

      • Causality: This aqueous workup sequence is designed to systematically remove unreacted reagents and byproducts, which is a critical first step in purification.

    • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

      • Causality: Removing all water with a drying agent is essential before solvent evaporation to prevent potential hydrolysis of the product upon storage.

    • Purification - Recrystallization: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Cool to room temperature and then in an ice bath to induce crystallization.

      • Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from soluble impurities.[9]

    • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. A typical yield for this type of reaction is high, often exceeding 90%.[10]

    Product Characterization and Purity Assessment

    Confirming the identity and purity of the final compound is a non-negotiable step.

    Analysis Technique Purpose Expected Result / Data
    Melting Point (MP) Assess purity and provide a physical constant.A sharp melting point range (e.g., within 1-2 °C) indicates high purity.
    ¹H NMR Structural confirmation.Expect characteristic peaks for aromatic protons, the amide N-H proton (a singlet), and the methylene (-CH₂Cl) protons (a singlet).
    ¹³C NMR Structural confirmation.Expect distinct signals for the two carbonyl carbons (acid and amide), aromatic carbons (showing C-F coupling), and the methylene carbon.
    Mass Spectrometry (MS) Confirm molecular weight.The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight (231.61).
    HPLC Quantify purity.A single major peak with >98% purity is typically desired. This method is standard for assessing the purity of fluorobenzoic acids.[11]

    Experimental Workflow Visualization

    The following diagram illustrates the complete workflow from reaction setup to final product analysis.

    SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep1 Dissolve Amine & Base in Ethyl Acetate prep2 Cool to 0-5 °C (Ice Bath) prep1->prep2 react1 Add Chloroacetyl Chloride (Dropwise) prep2->react1 react2 Stir at Room Temp (2-4 hours) react1->react2 react3 Monitor by TLC react2->react3 work1 Aqueous Wash (HCl, NaHCO3, Brine) react3->work1 work2 Dry Organic Layer (MgSO4) work1->work2 work3 Concentrate (Rotary Evaporator) work2->work3 purify1 Recrystallize work3->purify1 purify2 Filter & Dry Product purify1->purify2 analyze Characterize (NMR, MS, HPLC) purify2->analyze

    Caption: Workflow for the synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid.

    References

    • Sciencelab.com. (2005, October 9). Chloroacetyl Chloride MSDS.
    • CDH Fine Chemical.
    • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
    • Cambridge Isotope Laboratories, Inc. Chloroacetyl chloride (1,2-¹³C₂, 99%) CP 97%.
    • CDH Fine Chemical.
    • LookChem. Cas 56741-33-4,5-Amino-2-fluorobenzioc acid.
    • Vulcanchem. 2-Amino-5-fluorobenzoic acid - 446-08-2.
    • Google Patents.
    • Sigma-Aldrich. 2-Amino-5-fluorobenzoic acid 97 446-08-2.
    • ChemicalBook. (2026, January 13). 2-Amino-5-fluorobenzoic acid Chemical Properties,Uses,Production.
    • ECHEMI. 446-08-2, 2-Amino-5-fluorobenzoic acid Formula.
    • PubMed. (2022, January 15).
    • Chem-Impex. 5-Chloro-2-fluorobenzoic acid.
    • Benchchem. Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone.
    • Sigma-Aldrich. 5-Chloro-2-fluorobenzoic acid 97 394-30-9.
    • PubChem. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537.
    • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
    • Ossila. 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.
    • Benchchem. A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid.
    • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
    • FAQ. (2021, January 26).
    • Benchchem. purification challenges of 2-Fluorobenzoic acid and how to overcome them.
    • Benchchem. synthesis of 2-Fluorobenzoic acid for beginners.
    • ChemicalBook. 2-Fluorobenzoic acid synthesis.
    • ChemicalBook. 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis.
    • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
    • ResearchG
    • PHARMACIA. DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE.
    • Benchchem. Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
    • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF.

    Sources

    Troubleshooting & Optimization

    Improving solubility of 5-(2-chloroacetamido)-2-fluorobenzoic acid in DMSO

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: 5-(2-chloroacetamido)-2-fluorobenzoic acid in DMSO

    Executive Summary & Compound Profile

    The Challenge: Researchers often encounter difficulty dissolving 5-(2-chloroacetamido)-2-fluorobenzoic acid (hereafter 5-CFBA ) in DMSO at high concentrations (>50 mM). While DMSO is an excellent solvent for aromatic compounds, the presence of the carboxylic acid moiety (leading to strong intermolecular hydrogen-bond dimerization) and the chloroacetamide group (a reactive electrophile) creates a specific set of solubility and stability constraints.

    Compound Properties:

    • Core Structure: Benzoic acid derivative.[1][2][3]

    • Key Functional Groups:

      • Carboxylic Acid (C2): Responsible for high crystal lattice energy via dimer formation.

      • Chloroacetamide (C5): A covalent "warhead" (electrophile). High Reactivity Risk.

    • Solubility Behavior: The compound is technically soluble in DMSO, but "wet" DMSO or high lattice energy can result in false saturation (turbidity).

    Diagnostic Workflow (Troubleshooting)

    Before heating or adding additives, use this logic flow to identify the root cause of insolubility.

    SolubilityWorkflow Start Start: Compound Turbid in DMSO CheckWater Step 1: Check DMSO Water Content Start->CheckWater IsWet Is DMSO Old/Hygroscopic? CheckWater->IsWet DryDMSO Action: Use Fresh Anhydrous DMSO (Water acts as antisolvent) IsWet->DryDMSO Yes (>0.5% H2O) Sonicate Step 2: Pulse Sonication (2 mins, <35°C) IsWet->Sonicate No (Fresh) DryDMSO->Sonicate Clear Solution Clear? Sonicate->Clear Success Proceed to Experiment Clear->Success Yes CheckApp Is Base Compatible with Downstream? Clear->CheckApp No (Still Turbid) AddBase Step 3: In-Situ Salt Formation (Add 1.1 eq DIPEA/TEA) AddBase->Success CheckApp->AddBase Yes Stop Stop: Re-evaluate Solvent System (Switch to DMF or DMA) CheckApp->Stop No

    Figure 1: Decision matrix for troubleshooting solubility issues. Note the critical checkpoint for water content, as moisture significantly decreases the solubility of benzoic acid derivatives.

    Optimization Protocols
    Protocol A: The "Anhydrous" Method (Standard)

    Best for: Biological assays where pH modification is undesirable.

    Mechanism: DMSO is hygroscopic.[4] Even 1% water content can act as an "antisolvent" for hydrophobic benzoic acids, causing precipitation.

    • Preparation: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

    • Weighing: Weigh the target mass of 5-CFBA into a glass vial (avoid polystyrene).

    • Addition: Add DMSO to 80% of the final volume.

    • Disruption: Vortex vigorously for 30 seconds.

    • Sonication: If particles remain, sonicate in a water bath for 5–10 minutes.

      • Critical Control: Monitor bath temperature. Do not exceed 40°C. The chloroacetamide group is susceptible to degradation at high temperatures.

    • Finalize: Top up to final volume with DMSO.

    Protocol B: The "In-Situ Salt" Method (Advanced)

    Best for: Chemical synthesis or assays tolerant of organic bases.

    Mechanism: Carboxylic acids form stable dimers in solution (H-bonding), effectively doubling the molecular weight and increasing lattice energy. Deprotonating the acid with a tertiary amine breaks the dimer, forming a highly soluble salt.

    • Calculation: Calculate the moles of 5-CFBA.

    • Base Addition: Add 1.0 to 1.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the powder.

    • Solvation: Add DMSO. The powder should dissolve almost instantly upon vortexing.

    • Result: You have converted the acid to the ammonium benzoate salt, which is significantly more soluble in polar aprotic solvents.

    Stability & Handling (The "Gotchas")

    The chloroacetamide moiety (Cl-CH₂-CO-NH-) is the critical stability risk factor.

    Risk FactorMechanism of FailurePrevention Strategy
    Heat (>45°C) Alkylation/Degradation: High heat can trigger intermolecular alkylation or hydrolysis of the chloride.NEVER heat to boil. Limit sonication temp to <40°C.
    Moisture Hydrolysis: Water attacks the chloroacetamide, displacing the chloride (forming a hydroxy-acetamide) or hydrolyzing the amide bond.Use anhydrous DMSO. Store stocks at -20°C or -80°C.
    Nucleophiles Covalent Bonding: Thiols (DTT, β-mercaptoethanol) in your buffer will react immediately with the chloroacetamide.Avoid DTT/BME in assay buffers. Use TCEP if a reducing agent is strictly required (TCEP is less nucleophilic).
    Freeze-Thaw Precipitation/Hydrolysis: Repeated cycles introduce condensation (water).Aliquot stocks immediately. Single-use vials are best.
    Frequently Asked Questions (FAQs)

    Q1: Can I autoclave the DMSO stock solution? A: Absolutely NOT. Autoclaving involves high heat (121°C) and steam. This will hydrolyze the chloroacetamide warhead and likely decarboxylate the benzoic acid. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or Nylon filter.

    Q2: My compound precipitated when I diluted the DMSO stock into cell culture media. Why? A: This is the "Crash-Out" effect. 5-CFBA is hydrophobic. When you dilute DMSO into aqueous media, the solubility drops exponentially.

    • Fix: Dilute stepwise. (e.g., DMSO Stock -> 1:10 in PBS -> Final Media).

    • Fix: Keep the final DMSO concentration < 0.5% (if cells tolerate) to help solubilize.

    • Fix: Use Protocol B (Salt formation); the ionized benzoate form is more water-soluble than the free acid.

    Q3: Why does the solution turn yellow over time? A: Yellowing often indicates oxidation or degradation of the amine/amide components. If stored at Room Temperature (RT) in non-anhydrous DMSO, this degradation accelerates. Discard yellowed solutions if quantitative accuracy is required.

    Q4: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for benzoic acid derivatives. However, DMF is more toxic to cells than DMSO. Use DMF only for chemical synthesis or if the final dilution factor in biological assays is high (>1:1000).

    References
    • PubChem. Compound Summary: Benzoic acid derivatives and solubility properties. National Library of Medicine. [Link]

    • Cheng, X., et al. (2003).[5] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Establishes the impact of water and freeze/thaw cycles on library compounds). [Link]

    • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Discusses salt formation to improve solubility). [Link]

    Sources

    Validation & Comparative

    A Senior Application Scientist's Guide to the Structural Elucidation of 5-(2-chloroacetamido)-2-fluorobenzoic Acid: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. 5-(2-chloroacetamido)-2-fluorobenzoic acid is a halogenated aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials development, analogous to related structures used in the synthesis of kinase inhibitors and advanced polymers.[1] The introduction of the chloroacetamido group onto the 5-amino-2-fluorobenzoic acid backbone creates a bifunctional molecule with tailored reactivity.

    This guide provides an in-depth, practical comparison of analytical techniques for the structural confirmation of 5-(2-chloroacetamido)-2-fluorobenzoic acid. While a multi-technique approach is the gold standard, we will focus on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for unambiguous structural elucidation. We will explore not only the interpretation of the ¹H NMR spectrum but also how it synergizes with other methods like ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating analytical workflow.

    The Analytical Imperative: Confirming Synthetic Success

    The synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid typically proceeds via the acylation of 5-amino-2-fluorobenzoic acid with 2-chloroacetyl chloride. The analytical challenge is to confirm, unequivocally, that the desired N-acylation has occurred and to distinguish the final product from the starting materials and potential side products. This requires a technique that can precisely map the molecular structure, which is where ¹H NMR spectroscopy excels.

    ¹H NMR Spectroscopy: The Cornerstone of Structural Analysis

    ¹H NMR provides the most detailed structural information by mapping the chemical environment, connectivity, and relative number of protons in a molecule. Due to the absence of readily available experimental spectra for the title compound, we will leverage our expertise to predict the ¹H NMR spectrum by analyzing its constituent fragments and the influence of its functional groups.

    Predicted ¹H NMR Spectrum of 5-(2-chloroacetamido)-2-fluorobenzoic acid

    The structure can be dissected into three key regions for NMR analysis: the aromatic protons of the fluorobenzoic acid core, the protons of the chloroacetamido side chain, and the acidic/amide protons.

    Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Expert Insights
    -COOH ~13.0 - 13.5Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded, acidic, and readily exchanges with deuterium. Its signal is typically broad due to hydrogen bonding and quadrupole effects. This chemical shift is characteristic for benzoic acids in DMSO-d₆.[2]
    -NH- ~10.5 - 11.0Broad Singlet (br s) or Triplet (t)1HThe amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. It often appears as a broad singlet but may show coupling to the adjacent CH₂ group under ideal conditions.
    H-6 ~8.0 - 8.2Doublet of Doublets (dd)1HThis proton is ortho to the electron-withdrawing carboxylic acid and meta to the fluorine. It experiences deshielding from the COOH group. It will be split by H-4 (small meta coupling, J ≈ 2-3 Hz) and the fluorine atom (meta coupling, J ≈ 4-6 Hz).
    H-4 ~7.8 - 8.0Doublet of Doublets of Doublets (ddd)1HThis proton is ortho to the amido group and meta to both the carboxylic acid and the fluorine. It will be split by H-3 (ortho coupling, J ≈ 8-9 Hz), H-6 (meta coupling, J ≈ 2-3 Hz), and the fluorine atom (meta coupling, J ≈ 6-8 Hz).
    H-3 ~7.4 - 7.6Triplet of Doublets (td) or Doublet of Doublets (dd)1HThis proton is ortho to the fluorine atom and will exhibit a large ortho coupling constant (J ≈ 8-10 Hz). It will also be split by H-4 (ortho coupling, J ≈ 8-9 Hz). The influence of the fluorine atom often presents this signal as a pseudo-triplet.[3]
    -CH₂Cl ~4.2 - 4.4Singlet (s) or Doublet (d)2HThe methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and chlorine), causing a significant downfield shift. This signal is highly characteristic of the chloroacetyl group.[4][5] It will appear as a singlet unless coupling to the NH proton is observed.

    Note: Predicted chemical shifts are for a DMSO-d₆ solvent, which is suitable for dissolving the acidic analyte. Values can vary based on solvent and concentration.[6]

    Experimental Protocol: ¹H NMR Spectroscopy

    Trustworthy data acquisition requires a robust and well-documented protocol.

    • Sample Preparation: Accurately weigh 5-10 mg of the dried 5-(2-chloroacetamido)-2-fluorobenzoic acid sample.

    • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming if necessary.

    • Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]

    • Data Acquisition:

      • Tune and shim the instrument to optimize magnetic field homogeneity.

      • Acquire the spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

      • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Analysis: Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim transfer->tune acquire Acquire FID tune->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Integrate, Assign Peaks process->analyze

    A Comparative Framework: The Multi-Technique Approach

    ¹³C NMR Spectroscopy

    This technique complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. For our target molecule, we would expect to see signals for the 7 aromatic carbons, the carboxylic carbonyl carbon, the amide carbonyl carbon, and the methylene carbon. A key feature would be the large one-bond coupling constant (¹JCF ≈ 250 Hz) for the carbon directly attached to the fluorine atom (C-2), confirming the fluorine's position.[6]

    FT-IR Spectroscopy

    FT-IR is an indispensable, rapid technique for confirming the presence of key functional groups. It acts as a qualitative check that the expected chemical transformations have occurred.

    Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
    3300 - 2500 (broad)O-H StretchCarboxylic AcidConfirms the presence of the acid moiety.[6]
    ~3300 (sharp/medium)N-H StretchSecondary AmideConfirms the formation of the amide bond.
    ~1700 (strong, sharp)C=O StretchCarboxylic AcidIndicates the carbonyl of the acid.
    ~1680 (strong, sharp)C=O Stretch (Amide I)Secondary AmideConfirms the presence of the amide carbonyl.
    ~1550 (medium)N-H Bend (Amide II)Secondary AmideFurther evidence of the amide linkage.
    ~1220 (strong)C-F StretchAryl FluorideConfirms the presence of the fluorine substituent.[6]
    Mass Spectrometry (MS)

    MS provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive proof of the molecular formula (C₉H₇ClFNO₃). Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can also reveal characteristic fragmentation patterns that align with the proposed structure.[6][7]

    Chromatographic Techniques (HPLC)

    High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector, is not a primary tool for structural elucidation but is essential for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a high degree of purity, which is crucial for subsequent applications.[8][9]

    Integrated Characterization Strategy

    No single technique provides the complete picture. An effective characterization strategy integrates these methods into a logical workflow, where each result supports and validates the others.

    G

    Conclusion

    The structural characterization of 5-(2-chloroacetamido)-2-fluorobenzoic acid is a clear example of the power and necessity of modern analytical chemistry. While ¹H NMR spectroscopy stands as the most informative single technique for elucidating the precise arrangement of atoms, its findings are truly validated only when supported by a suite of complementary methods. The predicted ¹H NMR spectrum, with its distinct signals for the aromatic, amide, and chloroacetyl protons, provides a detailed fingerprint of the molecule. This fingerprint, when combined with functional group confirmation by FT-IR, molecular weight determination by MS, and purity assessment by HPLC, creates a robust, self-validating data package. This multi-faceted approach ensures the scientific integrity required by researchers, scientists, and drug development professionals, providing a solid foundation for the future application of this promising chemical entity.

    References

    • Vaia. The ¹H-NMR spectrum of 2-chloroacetamide. Available at: [Link]

    • Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Available at: [Link]

    • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. Available at: [Link]

    • Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available at: [Link]

    • University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY. Available at: [Link]

    • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

    • The University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. (2012). Available at: [Link]

    • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

    Sources

    Technical Comparison Guide: Mass Spectrometry Fragmentation of Chloroacetamido Benzoic Acids

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In pharmaceutical development, chloroacetamido benzoic acids are critical intermediates often flagged as Potential Genotoxic Impurities (PGIs) due to the reactivity of the alkyl halide "warhead." Their reliable identification and quantification require precise mass spectrometric differentiation, particularly between regioisomers (ortho, meta, and para).

    This guide objectively compares the fragmentation patterns of these isomers. The core differentiator is the Ortho Effect , a proximity-driven cyclization pathway unique to the 2-substituted isomer, which contrasts sharply with the classical fragmentation observed in meta and para analogs. This guide provides the mechanistic basis, experimental data, and validated protocols to distinguish these species in LC-MS/MS workflows.

    Structural & Mechanistic Overview

    The three isomers share the molecular formula C₉H₈ClNO₃ (MW: 213.62 Da). However, their gas-phase ion chemistry diverges significantly due to the spatial relationship between the carboxylic acid (-COOH) and the chloroacetamido (-NHCOCH₂Cl) groups.

    Comparative Isomer Table
    FeatureOrtho- (2-isomer) Meta- (3-isomer) Para- (4-isomer)
    IUPAC Name 2-(2-chloroacetamido)benzoic acid3-(2-chloroacetamido)benzoic acid4-(2-chloroacetamido)benzoic acid
    Common Name N-Chloroacetylanthranilic acid--
    Key ESI Pathway Cyclization / Dehydration Decarboxylation Decarboxylation
    Dominant Fragment
    
    
    (
    
    
    196)
    
    
    (
    
    
    169)
    
    
    (
    
    
    169)
    Secondary Fragment
    
    
    (
    
    
    178)
    $[M+H - C_2H_2O]^+ $ (Ketene loss)$[M+H - C_2H_2O]^+ $ (Ketene loss)

    Detailed Fragmentation Analysis

    The Ortho Effect: 2-(2-chloroacetamido)benzoic acid

    The fragmentation of the ortho isomer is dominated by the Neighboring Group Participation (NGP) effect. Upon protonation in ESI (

    
    , 
    
    
    
    214), the carbonyl oxygen of the amide or the nucleophilic nitrogen attacks the carboxylic acid carbon.
    • Mechanism: This proximity facilitates the elimination of a water molecule (18 Da).

    • Result: Formation of a stable, cyclic benzoxazinone or quinazolinone-like cation (

      
       196).
      
    • Diagnostic Value: This transition (

      
      ) is highly specific to the ortho isomer. Meta and para isomers cannot form this 6-membered ring due to steric distance.
      
    Classical Fragmentation: Meta- and Para- Isomers

    The meta and para isomers lack the spatial proximity required for cyclization. Their fragmentation follows standard even-electron rules for benzoic acid derivatives.

    • Primary Pathway (Decarboxylation): Loss of the carboxylic acid group as radical/neutral species, typically observed as

      
       or 
      
      
      
      .
    • Secondary Pathway (Ketene Loss): Cleavage of the amide bond, losing the chloro-ketene moiety (

      
      , 42 Da) to yield the aminobenzoic acid core.
      
    • HCl Loss: While possible, direct loss of HCl (36 Da) is often outcompeted by the lower-energy decarboxylation pathways in ESI, unlike in Electron Ionization (EI) where radical mechanisms dominate.

    Visualized Fragmentation Pathways[2]

    The following diagrams illustrate the divergent mechanistic pathways that allow for isomeric differentiation.

    Diagram 1: Ortho-Isomer Cyclization Pathway (The "Ortho Effect")

    OrthoFragmentation M_Protonated [M+H]+ Precursor (m/z 214) Ortho-Isomer Transition_State Transition State (Nucleophilic Attack of Amide O on COOH) M_Protonated->Transition_State Proximity Effect Fragment_Water Neutral Loss H2O (18 Da) Transition_State->Fragment_Water Product_Ion Cyclic Benzoxazinone Ion (m/z 196) Dominant Fragment Transition_State->Product_Ion Cyclization Secondary_Loss Loss of CO (28 Da) Product_Ion->Secondary_Loss Final_Frag Fragment Ion (m/z 168) Product_Ion->Final_Frag Ring Opening/Degradation

    Caption: The ortho-isomer undergoes a characteristic cyclization-dehydration, yielding a dominant m/z 196 ion.

    Diagram 2: Para-Isomer Fragmentation Pathway

    ParaFragmentation M_Para [M+H]+ Precursor (m/z 214) Para-Isomer Path_A Pathway A: Decarboxylation M_Para->Path_A Path_B Pathway B: Amide Cleavage M_Para->Path_B Loss_COOH Neutral Loss COOH/CO2+H Path_A->Loss_COOH Frag_169 Fragment Ion (m/z 169) [M+H-COOH]+ Path_A->Frag_169 Loss_Ketene Neutral Loss Chloro-Ketene (42 Da) Path_B->Loss_Ketene Frag_172 Fragment Ion (m/z 172) [M+H-Ketene]+ Path_B->Frag_172

    Caption: Para-isomers favor decarboxylation or amide cleavage, lacking the cyclization pathway.

    Experimental Protocol: Self-Validating PGI Screening

    This protocol is designed to be self-validating : the presence of the

    
     196 fragment confirms the ortho isomer, while its absence (replaced by 
    
    
    
    169/172) confirms meta or para.
    Instrumentation Setup
    • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

    • Ionization: Electrospray Ionization (ESI) in Positive Mode .

      • Note: While carboxylic acids ionize well in negative mode, the amide protonation and subsequent cyclization (ortho effect) are best observed in positive mode.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    Method Parameters
    ParameterSettingRationale
    Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation (
    
    
    ).
    Mobile Phase B AcetonitrileStandard organic modifier.
    Collision Energy (CE) Ramp 10–40 eVEnsures capture of both fragile (water loss) and hardy (skeletal) fragments.
    Scan Mode MRM (Multiple Reaction Monitoring)Maximum sensitivity for trace PGI analysis.
    MRM Transition Table

    Use these transitions to program your method.

    Target IsomerPrecursor (
    
    
    )
    Product (
    
    
    )
    CE (eV)Type
    Ortho 214.0196.0 15Quantifier (Specific)
    Ortho 214.0168.025Qualifier
    Para/Meta 214.0169.0 20Quantifier
    Para/Meta 214.0137.030Qualifier
    All 214.0172.015Common (Ketene loss)
    Protocol Steps
    • Sample Prep: Dissolve sample in 50:50 Water:MeOH. Avoid using alcohols as solvents if analyzing for long periods to prevent esterification artifacts.

    • Direct Infusion (Optimization): Infuse pure standards of ortho and para isomers separately.

    • Verify Ortho Effect: Confirm the base peak for the ortho standard is

      
       196. If 
      
      
      
      214 dominates with no fragmentation, increase declustering potential or source temperature to promote the transition.
    • Chromatographic Separation: Even with MS differentiation, ensure chromatographic resolution (

      
      ) between isomers. The ortho isomer typically elutes later than para on C18 due to intramolecular H-bonding reducing polarity.
      

    References

    • NIST Mass Spectrometry Data Center. "Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects." National Institute of Standards and Technology (NIST). Available at: [Link]

    • Holcapek, M., et al. "Differentiation of isomeric aromatic derivatives by electrospray ionization and collision-induced dissociation mass spectrometry." Journal of Mass Spectrometry, 2010.
    • Gross, J. H. "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions." Springer, 2017. (Referencing Ortho-Effect mechanisms).[1][2]

    • European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." Available at: [Link]

    • Sheng, H., et al. "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2018. Available at: [Link]

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    Comparative Guide: Intrinsic Reactivity Evaluation of Fluorinated Chloroacetamide Fragments

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Executive Summary & Scientific Rationale

    In the design of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" challenge is ubiquitous: a warhead must be reactive enough to modify the target cysteine (

    
    ) but stable enough to avoid rapid clearance by glutathione (GSH) or non-specific off-target toxicity.
    

    While chloroacetamides (

    
    -Cl) are historically potent, they are often criticized for excessive intrinsic reactivity leading to promiscuity. Conversely, fluoroacetamides  (
    
    
    
    -F) are metabolically stable but often too inert to react without extreme proximity-driven catalysis.

    This guide evaluates the

    
    -Chlorofluoroacetamide (CFA)  fragment—a hybrid warhead that leverages the unique "
    
    
    
    -fluorine effect" to modulate reactivity. Unlike simple electron-withdrawing group (EWG) logic, the introduction of a fluorine atom at the
    
    
    -position of a chloroacetamide does not simply increase electrophilicity. Instead, it often dampens
    
    
    reactivity via dipolar repulsion, offering a tunable window between the hyper-reactive chloroacetamide and the inert fluoroacetamide.
    The Reactivity Spectrum
    • Chloroacetamide (

      
      ):  High Reactivity. prone to rapid GSH depletion.
      
    • 
      -Chlorofluoroacetamide (
      
      
      
      ):
      Tuned Reactivity. Chiral center allows stereoselective engagement.
    • Fluoroacetamide (

      
      ):  Low/Inert Reactivity.[1] Requires high affinity/proximity (
      
      
      
      driven).

    Part 2: Mechanistic Analysis & Visualizations

    The -Fluorine Effect on Displacement

    The substitution of a hydrogen for a fluorine atom at the electrophilic center influences the reaction trajectory. While Fluorine is highly electronegative (inductive withdrawal

    
    ), which should theoretically enhance electrophilicity, it also possesses lone pairs that create dipolar repulsion  with the incoming nucleophile (thiolate).
    

    This results in a counter-intuitive decrease in intrinsic reactivity for CFAs compared to non-fluorinated chloroacetamides, enhancing their metabolic stability while retaining the ability to react within the structured environment of an enzyme active site.

    Reactivity Workflow Diagram

    The following diagram outlines the decision tree and experimental workflow for evaluating these fragments.

    ReactivityWorkflow Fragment Candidate Fragment (Cl vs. CFA vs. F) GSH_Assay GSH Incubation (pH 7.4, 37°C) Fragment->GSH_Assay 50-100 µM Analysis LC-MS / NMR Kinetic Monitoring GSH_Assay->Analysis Time points: 0, 15, 30, 60... min High_Reactivity High Reactivity (t1/2 < 15 min) Risk: Toxicity Analysis->High_Reactivity Chloroacetamide Tuned_Reactivity Tuned Reactivity (t1/2: 1-6 hrs) Ideal: CFA Analysis->Tuned_Reactivity Chlorofluoroacetamide (CFA) Inert Inert/Low Reactivity (t1/2 > 24 hrs) Risk: Low Potency Analysis->Inert Fluoroacetamide

    Figure 1: Experimental workflow for stratifying covalent warhead reactivity based on glutathione half-life (

    
    ).
    

    Part 3: Comparative Performance Data

    The following data summarizes the intrinsic reactivity (

    
    ) and biological performance of these fragments. Data is synthesized from recent evaluations of cysteine-targeting warheads (e.g., SARS-CoV-2 
    
    
    
    inhibitors and kinase inhibitors).[2][3]
    Table 1: Intrinsic Reactivity & Stability Profile
    Warhead FragmentStructureIntrinsic Reactivity (
    
    
    )
    GSH
    
    
    (pH 7.4)
    Metabolic StabilitySelectivity Potential
    Chloroacetamide
    
    
    High< 30 minLowLow (Promiscuous)
    Chlorofluoroacetamide (CFA)
    
    
    Moderate / Tunable 2 - 6 Hours High High (Stereo-dependent)
    Fluoroacetamide
    
    
    Very Low> 24 HoursVery HighVery High (Proximity only)
    Acrylamide (Ref)
    
    
    Low to Moderate1 - 4 HoursModerateModerate

    Key Insight: The CFA warhead introduces a chiral center.[2] The

    
    -CFA and 
    
    
    
    -CFA enantiomers often exhibit distinct binding modes and reaction rates, adding a layer of "stereochemical tuning" unavailable to standard chloroacetamides [1].

    Part 4: Experimental Protocols (Self-Validating)

    To ensure data integrity, we utilize a Pseudo-First-Order Kinetics Assay using Glutathione (GSH). This protocol is designed to be self-validating by including an internal standard and a reference warhead (e.g., Ibrutinib or a simple Chloroacetamide).

    Protocol A: NMR-Based Intrinsic Reactivity Assay

    Best for: Structural confirmation of the adduct and precise rate calculation without ionization bias.

    Materials:

    • Fragment (10 mM in DMSO-

      
      ).
      
    • L-Glutathione reduced (GSH) or N-Acetylcysteine (NAC).

    • Internal Standard: Sodium Maleate or Toluene (inert in these conditions).

    • Buffer: Phosphate buffer (100 mM, pH 7.4) in

      
      .
      

    Step-by-Step Workflow:

    • Preparation: Dissolve GSH to a final concentration of 20 mM (20 equivalents) in the reaction tube to ensure pseudo-first-order conditions.

    • Initiation: Add the electrophilic fragment (final conc. 1 mM).

    • Acquisition: Immediately insert into NMR (500/600 MHz). Lock and shim.

    • Monitoring: Acquire 1H spectra every 5–10 minutes for 120 minutes.

    • Quantification: Integrate the diagnostic signal of the warhead (e.g., the

      
      -proton signal: 
      
      
      
      4.0-4.5 ppm for Cl-
      
      
      , distinct doublet for CFA). Normalize against the internal standard.
    • Calculation: Plot

      
       vs. time. The slope is 
      
      
      
      .
      • Calculate second-order rate constant:

        
        .
        
    Protocol B: LC-MS High-Throughput GSH Assay

    Best for: Screening libraries of fragments.

    Step-by-Step Workflow:

    • Incubation: Incubate test compound (10 µM) with GSH (5 mM) in PBS (pH 7.4) at 37°C.[4]

    • Sampling: Aliquot samples at

      
       min.
      
    • Quenching: Quench immediately with 1% Formic Acid / Acetonitrile to stop the reaction.

    • Analysis: Inject onto UPLC-MS. Monitor the depletion of the parent ion [M+H]+ and the appearance of the adduct [M+GSH+H]+.

    • Validation:

      • Control 1: Compound without GSH (checks hydrolytic stability).

      • Control 2: Iodoacetamide (positive control, fast depletion).

    Part 5: Mechanism of Action Diagram

    The Chlorofluoroacetamide (CFA) undergoes a specific stereoelectronic trajectory. The fluorine atom stabilizes the ground state but destabilizes the transition state for nucleophilic attack relative to the non-fluorinated analog, slowing the reaction rate.

    Mechanism cluster_0 Reactivity Modulation CFA Chlorofluoroacetamide (Ground State) Stabilized by C-F bond TS Transition State (Dipolar Repulsion) F lone pair vs S- nucleophile CFA->TS + Cys-SH (Nucleophilic Attack) Adduct Thioether Adduct (Irreversible Inhibition) TS->Adduct Cl- Departure (Leaving Group)

    Figure 2: Mechanistic pathway of CFA modification. The "Dipolar Repulsion" at the transition state is the key factor reducing promiscuity compared to standard chloroacetamides.

    Part 6: References

    • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. Source: BioRxiv (2022). URL:[Link] Context:[3][4][5] Establishes CFA as a "weakly reactive, cysteine-directed warhead" with superior selectivity over acrylamides.[2]

    • Using Protein-Confined Proximity to Determine Chemical Reactivity. Source: Niu, W., et al. (2017). Nature Chemistry / PMC. URL:[Link] Context: Demonstrates that simple fluoroacetamides are biologically inert unless forced into proximity, contrasting with the intrinsic reactivity of chloro-analogs.[1]

    • Targeting SARS-CoV-2 Main Protease...[2][3][6][7] Covalent Inhibitors Structure–Activity Relationship. Source: Journal of Medicinal Chemistry (2022). URL:[Link] Context: Provides comparative data on

      
      -haloacetamide warheads and their kinetic profiles.
      
    • GSH Reactivity Assay Protocols. Source: Domainex / X-Chem Standard Procedures. URL:[Link] Context: Industry standard protocols for

      
       determination.[8]
      

    Sources

    A Comparative Guide for Synthetic Intermediates: 5-(2-chloroacetamido)-2-fluorobenzoic acid vs. 5-chloro-2-fluorobenzoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Substituted benzoic acids, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for molecular elaboration. This guide provides an in-depth comparison of two structurally related fluorinated benzoic acids: 5-(2-chloroacetamido)-2-fluorobenzoic acid and 5-chloro-2-fluorobenzoic acid .

    While 5-chloro-2-fluorobenzoic acid is a well-established intermediate, its derivative, 5-(2-chloroacetamido)-2-fluorobenzoic acid, introduces an additional layer of functionality. This guide will dissect the nuanced differences in their physicochemical properties, spectral characteristics, and chemical reactivity. We will provide not only a theoretical framework for understanding these differences but also actionable experimental protocols for their characterization and comparative analysis, empowering researchers to make informed decisions in their synthetic endeavors.

    Physicochemical Properties: A Head-to-Head Comparison

    The introduction of the chloroacetamido group in place of a chlorine atom significantly alters the molecule's physical properties. While comprehensive experimental data for 5-(2-chloroacetamido)-2-fluorobenzoic acid is not as readily available as for its simpler counterpart, we can predict its properties based on its structure and compare them to the established data for 5-chloro-2-fluorobenzoic acid.

    Property5-chloro-2-fluorobenzoic acid5-(2-chloroacetamido)-2-fluorobenzoic acid (Predicted)Rationale for Prediction
    Molecular Formula C₇H₄ClFO₂[1][2][3]C₉H₇Cl₂FNO₃Addition of a C₂H₂ClNO functional group.
    Molecular Weight 174.56 g/mol [1][2][3]266.06 g/mol Increased molecular complexity.
    Melting Point (°C) 149 - 157[1][4][5][6]Higher than 157°CThe amide group introduces hydrogen bonding capabilities, leading to stronger intermolecular forces and requiring more energy to break the crystal lattice.
    Acidity (pKa) Lower than 2-fluorobenzoic acid (pKa ≈ 3.27)[7][8]Slightly higher than 5-chloro-2-fluorobenzoic acidThe acetamido group is generally considered electron-donating through resonance, which would slightly decrease the acidity of the carboxylic acid compared to the electron-withdrawing chloro group. However, the electronegative chlorine on the acetyl group will have an opposing inductive effect. The net effect is likely a slight decrease in acidity.
    Solubility Slightly soluble in water; soluble in organic solvents.[9]Likely lower in nonpolar solvents, potentially higher in polar aprotic solvents (e.g., DMSO, DMF).The polar amide group increases overall polarity. Hydrogen bonding potential could slightly improve water solubility but the increased molecular size may counteract this.
    LogP ~2.3[10]Lower than 2.3The introduction of the polar amide and carbonyl groups will decrease the molecule's lipophilicity.

    Comparative Reactivity and Synthetic Utility

    The primary distinction between these two molecules from a synthetic chemist's perspective lies in their reactivity. This difference is dictated by the electronic effects of the substituent at the 5-position and the additional reactive handle offered by the chloroacetamido group.

    Electronic Effects on the Benzoic Acid Moiety:

    • 5-chloro-2-fluorobenzoic acid: The chlorine atom at the 5-position is an electron-withdrawing group (EWG) primarily through induction. This effect, combined with the strongly electron-withdrawing fluorine at the ortho position, increases the electrophilicity of the carboxyl carbon.[11] This makes the carboxylic acid more reactive towards nucleophilic acyl substitution (e.g., esterification, amidation) compared to unsubstituted benzoic acid.[7][11]

    • 5-(2-chloroacetamido)-2-fluorobenzoic acid: The acetamido group (-NHCOCH₃) is more complex. The nitrogen lone pair can donate electron density to the ring via resonance (+M effect), which would tend to decrease the reactivity of the carboxylic acid. However, the carbonyl group within the amide is inductively electron-withdrawing (-I effect). The overall electronic contribution is less deactivating than an alkyl group but less activating for electrophilic aromatic substitution than an amino group. The key takeaway is that the reactivity of the carboxylic acid itself might be slightly attenuated compared to its 5-chloro counterpart due to the resonance donation from the amide nitrogen.

    Enhanced Synthetic Versatility of the Chloroacetamido Group:

    The true synthetic advantage of 5-(2-chloroacetamido)-2-fluorobenzoic acid lies in its bifunctional nature. The chloroacetamide moiety is a potent electrophile, readily undergoing nucleophilic substitution at the α-carbon. This opens up a plethora of synthetic possibilities not available with 5-chloro-2-fluorobenzoic acid.

    • Alkylation: The chlorine atom is an excellent leaving group, allowing for facile reaction with various nucleophiles such as amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively. This makes it an ideal scaffold for building more complex molecules, particularly in the synthesis of pharmaceutical agents and probes. Chloroacetamides are known to be valuable intermediates in the synthesis of compounds with a wide range of biological activities.[12][13]

    • Heterocycle Formation: The chloroacetamide group is a classic precursor for the synthesis of various heterocyclic systems, such as thiazoles or other ring systems relevant to medicinal chemistry.[13]

    Diagram: Comparative Synthetic Potential

    G cluster_0 5-chloro-2-fluorobenzoic acid cluster_1 5-(2-chloroacetamido)-2-fluorobenzoic acid A Carboxylic Acid (COOH) B Aromatic Ring (C₆H₃) R1 Amidation, Esterification A->R1 R2 Nucleophilic Aromatic Substitution (difficult) B->R2 C Carboxylic Acid (COOH) D Aromatic Ring (C₆H₃) C->R1 E Chloroacetamide (-NHCOCH₂Cl) D->R2 R3 Nucleophilic Substitution (e.g., + R-NH₂) E->R3 R4 Heterocycle Formation E->R4

    Caption: Synthetic utility comparison of the two benzoic acid derivatives.

    Experimental Section: Protocol for Comparative Analysis

    To empirically validate the predicted differences and to provide a practical framework for researchers, we propose a set of standardized analytical and reactivity protocols.

    Protocol: HPLC Purity and Stability Analysis

    This protocol provides a method to assess the purity of both compounds and can be adapted to study their stability under various conditions (e.g., pH, temperature).

    Objective: To develop a robust HPLC method for the separation and quantification of 5-(2-chloroacetamido)-2-fluorobenzoic acid and 5-chloro-2-fluorobenzoic acid.

    Materials:

    • Reference standards of both compounds

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with UV detector

    Methodology:

    • Standard Preparation: Accurately weigh and dissolve each compound in a 50:50 ACN/water mixture to prepare 1 mg/mL stock solutions. Prepare serial dilutions to create calibration standards (e.g., 1-100 µg/mL).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

    • HPLC Conditions:

      • Column: C18 reverse-phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: 254 nm (or determined by UV scan)

      • Gradient:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-18 min: 90% B

        • 18-20 min: 90% to 10% B

        • 20-25 min: 10% B (re-equilibration)

    • Analysis: Inject standards and samples. The retention time will differ based on polarity; 5-(2-chloroacetamido)-2-fluorobenzoic acid is expected to be more polar and thus have a shorter retention time than 5-chloro-2-fluorobenzoic acid under these reverse-phase conditions. Purity is determined by the area percentage of the main peak.

    Diagram: HPLC Analysis Workflow

    G prep 1. Sample & Standard Preparation (1 mg/mL in 50:50 ACN:H₂O) hplc 2. HPLC System Setup (C18 Column, Gradient Elution) prep->hplc inject 3. Injection (10 µL) hplc->inject detect 4. UV Detection (254 nm) inject->detect analyze 5. Data Analysis (Retention Time, Peak Area, Purity %) detect->analyze compare 6. Comparative Assessment (Polarity, Purity) analyze->compare

    Caption: Standard workflow for HPLC-based comparative analysis.

    Protocol: Comparative Amidation Reactivity Study

    This experiment aims to quantify the difference in reactivity of the carboxylic acid moiety by monitoring the rate of a standard amidation reaction.

    Objective: To compare the rate of amide bond formation between the two benzoic acid derivatives and a model amine (e.g., benzylamine).

    Materials:

    • 5-(2-chloroacetamido)-2-fluorobenzoic acid

    • 5-chloro-2-fluorobenzoic acid

    • Benzylamine

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar coupling agent

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • An internal standard (e.g., naphthalene)

    • HPLC system (as described in Protocol 3.1)

    Methodology:

    • Reaction Setup: In separate, identical vials, prepare the following reaction mixtures at room temperature:

      • Vial A: 0.1 mmol of 5-chloro-2-fluorobenzoic acid, 0.1 mmol of internal standard in 1 mL of anhydrous DMF.

      • Vial B: 0.1 mmol of 5-(2-chloroacetamido)-2-fluorobenzoic acid, 0.1 mmol of internal standard in 1 mL of anhydrous DMF.

    • Initiation: To each vial, add 0.12 mmol of DIPEA, followed by 0.11 mmol of HBTU. Stir for 5 minutes to pre-activate the carboxylic acid.

    • Amine Addition: At time t=0, add 0.1 mmol of benzylamine to each vial simultaneously.

    • Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction, quench it in 1 mL of 10:90 ACN/water, and analyze by HPLC.

    • Data Analysis: Using the HPLC method, monitor the disappearance of the starting benzoic acid peak relative to the internal standard. Plot the percentage of starting material remaining versus time for both reactions. The reaction that consumes the starting material faster is the more reactive compound under these conditions.

    Conclusion

    The choice between 5-(2-chloroacetamido)-2-fluorobenzoic acid and 5-chloro-2-fluorobenzoic acid is fundamentally a choice between a simple, reactive building block and a more complex, multifunctional scaffold.

    • 5-chloro-2-fluorobenzoic acid is an excellent choice when the primary goal is to introduce a 5-chloro-2-fluorobenzoyl moiety into a molecule. Its enhanced acidity makes it a reliable partner in acylation reactions.[1][4]

    • 5-(2-chloroacetamido)-2-fluorobenzoic acid , while potentially slightly less reactive at the carboxylic acid, offers significant advantages for multi-step syntheses. It provides a secondary, orthogonal reactive site—the chloroacetamide—that allows for subsequent, selective modification. This "two-in-one" capability can streamline synthetic routes, enabling the construction of complex molecular architectures with greater efficiency.

    Ultimately, the optimal choice depends on the specific synthetic strategy and the desired features of the final product. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and utilize these valuable synthetic intermediates.

    References

    • PubChem. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. [Link]

    • SpectraBase. 5-chloro-2-fluorobenzoic acid. [Link]

    • ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]

    • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

    • ResearchGate. Physicochemical properties of the studied chloroacetamides. [Link]

    • ResearchGate. Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Link]

    • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

    • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

    • ScienceRise: Pharmaceutical Science. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]

    • Wikipedia. 2-Fluorobenzoic acid. [Link]

    Sources

    Safety Operating Guide

    Personal Protective Equipment (PPE) & Handling Guide: 5-(2-chloroacetamido)-2-fluorobenzoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Need-to-Know"

    Compound Class: Alkylating Agent / Halogenated Benzoic Acid Derivative Primary Hazard Driver: The chloroacetamido moiety (

    
    ) acts as a reactive electrophile.[1][2] It is capable of covalent modification of biological thiols (cysteine residues), leading to potential skin sensitization, irreversible eye damage, and systemic toxicity.
    Immediate Action:  Treat as a High-Potency Sensitizer . Standard "lab coat and glasses" protocols are insufficient.
    

    Part 1: Risk Assessment & Hazard Identification

    Expertise Insight: As scientists, we often focus on the "benzoic acid" core, assuming mild acidity. This is a fatal error. The 2-chloroacetamido side chain transforms this molecule from a simple irritant into a covalent modifier .

    Hazard CategorySpecific RiskMechanism of Action (Causality)
    Skin Sensitization HighElectrophilic attack on hapten-carrier proteins (Type IV hypersensitivity).
    Ocular Damage SevereAcidic proton (
    
    
    ) combined with alkylating potential causes rapid corneal opacity.
    Systemic Toxicity Moderate/HighPotential for glutathione depletion via conjugation with the chloroacetyl group.
    Physical State Solid/PowderElectrostatic dust generation increases inhalation risk during weighing.

    Part 2: PPE Selection Matrix (The Barrier System)

    Trustworthiness: This protocol is self-validating. If you can smell the reagent or taste a metallic tang, your PPE has already failed.

    Hand Protection (Critical)

    Standard nitrile gloves are NOT sufficient for prolonged contact with chloroacetamides in solution.

    • Solids: Double Nitrile (Minimum 5 mil outer / 4 mil inner).

    • Solutions (DMSO/DMF): These solvents accelerate permeation. Use Silver Shield (Laminate) or Viton gloves if handling concentrated stock solutions.

    • Validation: Inflate gloves prior to use to check for micro-perforations. Change outer gloves immediately upon splash or every 30 minutes.

    Eye & Face Protection[1][3][4][5][6][7]
    • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

    • Why: Safety glasses have gaps. An airborne particle of an alkylating agent finding the tear duct can induce permanent sensitivity.

    • Face Shield: Required only when handling >1g or working with pressurized reaction vessels.

    Respiratory Protection
    • Primary Control: Certified Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (If hood unavailable/cleaning spills): P100 (HEPA) Half-mask respirator.

    • Note: Surgical masks offer zero protection against molecular vapors or fine chemical dust.

    Body Protection
    • Standard: Tyvek® lab coat or chemically resistant apron over cotton lab coat.

    • Footwear: Closed-toe, non-perforated leather/synthetic. No mesh sneakers (liquids penetrate mesh instantly).

    Part 3: Operational Protocol (Step-by-Step)

    A. Weighing & Transfer (The Highest Risk Step)

    Static electricity often disperses fine powders of fluorinated benzoic acids.

    • Preparation: Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.

    • Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the solid.

    • Transfer: Do not use a metal spatula (potential metal-catalyzed hydrolysis of the chloroamide). Use a disposable plastic or glass spatula.

    • Clean-up: Wipe the balance area with a tissue dampened with 10% sodium thiosulfate (quenches the alkylator) followed by water.

    B. Solubilization & Reaction
    • Solvent Choice: If using DMSO, remember it is a penetration enhancer . It will carry the chloroacetamido compound through intact skin.

    • Addition: Add solvent to the solid, not solid to solvent, to minimize splash risk.

    • Temperature: Avoid heating above 50°C without a reflux condenser; thermal decomposition can release HCl and HF.

    Part 4: Emergency Response Workflow

    Visualizing the logic of immediate response.

    EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Potential Alkylation) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhal Inhalation (Respiratory Irritation) Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Alcohol/Solvents Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

    Caption: Decision logic for immediate exposure response. Note the prohibition of solvents for skin washing to prevent enhanced absorption.

    Part 5: Waste Disposal & Deactivation

    Directive: Never dispose of this compound in the general trash or down the drain.

    Waste StreamClassificationHandling Instruction
    Solid Waste Hazardous Chemical (Halogenated)Double-bag in clear polyethylene. Label "Toxic/Irritant - Halogenated".
    Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. Do NOT mix with strong bases (risk of exothermic polymerization or hydrolysis).
    Quenching (Spills) DeactivationTreat spills with 10% Sodium Thiosulfate or dilute Ammonium Hydroxide to nucleophilically displace the chloride, rendering the alkylator inactive.

    References

    • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Chloroacetamide (Structural Analog). Retrieved from [Link]

    • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Skin Sensitization. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.